3,7-Dimethyl-1H-indole
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Overview
Description
3,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the desired indole product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reagents and conditions used.
Scientific Research Applications
3,7-Dimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
3-Methyl-1H-indole: Another methylated indole derivative with similar chemical properties.
7-Methyl-1H-indole: A compound with a single methyl group at position 7, showing different reactivity and applications.
Uniqueness: 3,7-Dimethyl-1H-indole is unique due to the presence of two methyl groups, which enhance its stability and reactivity compared to other indole derivatives. This dual substitution pattern provides distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5621-14-7 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6,11H,1-2H3 |
InChI Key |
BOBGJFFADWBUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C |
Origin of Product |
United States |
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